Benzhydryl thiophene-2-carboxylate

Description

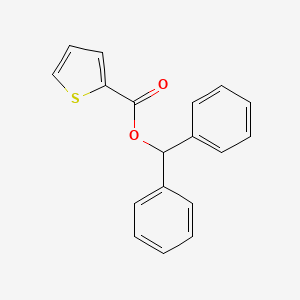

Benzhydryl thiophene-2-carboxylate is an ester derivative of thiophene-2-carboxylic acid, characterized by a benzhydryl (diphenylmethyl) group attached to the carboxylate moiety. This structural feature confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which are advantageous in pharmaceutical and materials science applications.

The synthesis of analogous thiophene-2-carboxylate esters typically involves nucleophilic substitution or esterification reactions. For example, a modified procedure by Testero et al. (referenced in ) demonstrates the use of tert-butyldimethylsilyl (TBS) protecting groups and tributylphosphine in methanol under nitrogen atmosphere to achieve high-yield (83%) synthesis of a structurally complex thiophene-2-carboxylate derivative . Structural confirmation via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS (as described in ) would likely apply .

Properties

IUPAC Name |

benzhydryl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2S/c19-18(16-12-7-13-21-16)20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKNAGKMSWKHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl thiophene-2-carboxylate typically involves the condensation of benzhydryl chloride with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of benzhydryl thiophene-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Benzhydryl thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its pharmacological properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of benzhydryl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include other esters of thiophene-2-carboxylic acid, such as methyl, ethyl, benzyl, and aryl derivatives. lists several thiophene-based compounds (e.g., benzo[b]thiophene, CAS 95-15-8), though these lack ester functionalities . The benzhydryl group distinguishes the compound from smaller esters (e.g., methyl or ethyl) and aromatic esters (e.g., benzyl), primarily through steric effects and π-π interactions.

Physicochemical Properties

A comparative analysis of select thiophene-2-carboxylate esters is summarized below:

*LogP values estimated via computational modeling (e.g., XLogP3).

The benzhydryl derivative exhibits significantly higher lipophilicity (LogP ~5.2) compared to smaller esters, which may improve membrane permeability in drug design but reduce aqueous solubility . Its bulky substituent also likely lowers crystallinity, as evidenced by the lack of reported melting points.

Reactivity and Stability

- Hydrolysis Resistance : The benzhydryl group’s steric hindrance may slow ester hydrolysis compared to methyl or benzyl analogues, enhancing stability under physiological conditions .

- Thermal Stability : Aromatic esters (e.g., benzyl, phenyl) generally exhibit higher thermal stability than aliphatic esters, a trend expected to extend to the benzhydryl derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.